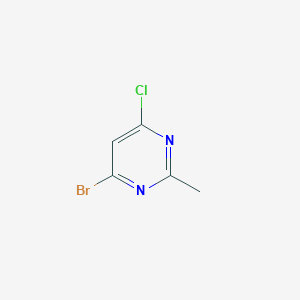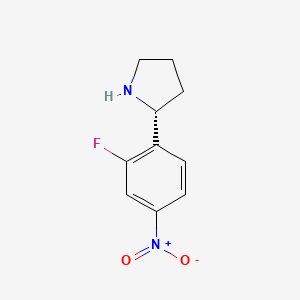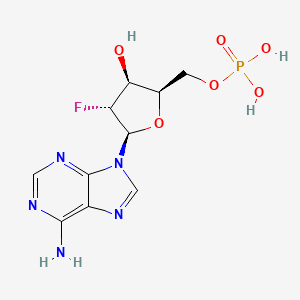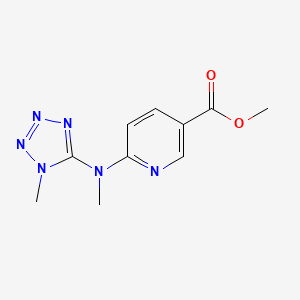
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate is an organic compound that features a nicotinate core with a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate typically involves the reaction of nicotinic acid derivatives with tetrazole-containing compounds. One common method includes the use of methyl nicotinate and 1-methyl-1H-tetrazole-5-amine under specific conditions to form the desired product. The reaction may require catalysts and specific solvents to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-tetrazol-5-amine: A related compound with similar structural features but different functional groups.
5-Methyl-1H-tetrazole: Another tetrazole derivative with distinct properties and applications.
Uniqueness
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate is unique due to its combination of a nicotinate core and a tetrazole moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C10H12N6O2 |
|---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
methyl 6-[methyl-(1-methyltetrazol-5-yl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N6O2/c1-15(10-12-13-14-16(10)2)8-5-4-7(6-11-8)9(17)18-3/h4-6H,1-3H3 |
InChI-Schlüssel |
VKCQEKCPVHWSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)N(C)C2=NC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)

![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
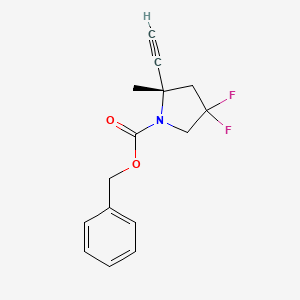
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)

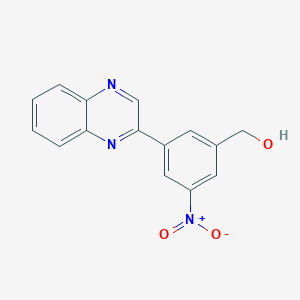
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
